molecular formula C26H31ClN6O2 B1672319 L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- CAS No. 168825-65-8

L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-

Cat. No.: B1672319
CAS No.: 168825-65-8
M. Wt: 495.0 g/mol
InChI Key: BISPEZPIQPEKDK-PKTZIBPZSA-N
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Description

The compound L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- is a structurally complex peptide derivative featuring multiple pharmacophoric elements:

  • L-Alaninamide backbone: Provides a peptide scaffold for interactions with biological targets.
  • 4-Chloro-D-phenylalanyl group: Introduces chirality (D-configuration) and a halogenated aromatic moiety, enhancing receptor binding and metabolic stability .
  • N-(3-((Aminoiminomethyl)amino)propyl): Contains a guanidino group, which may enhance solubility and hydrogen-bonding capacity.
  • 1-Naphthalenyl substituent: A hydrophobic aromatic system that promotes π-π stacking interactions in target binding pockets .

This compound’s design aligns with strategies seen in peptide-based therapeutics, such as gonadotropin-releasing hormone (GnRH) antagonists like Abarelix and Degarelix, which share structural motifs like chloro-substituted phenylalanyl and naphthalenyl groups .

Properties

CAS No.

168825-65-8

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)-N-[(2S)-1-[3-(diaminomethylideneamino)propylamino]-3-naphthalen-1-yl-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C26H31ClN6O2/c27-20-11-9-17(10-12-20)15-22(28)24(34)33-23(25(35)31-13-4-14-32-26(29)30)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-3,5-12,22-23H,4,13-16,28H2,(H,31,35)(H,33,34)(H4,29,30,32)/t22-,23+/m1/s1

InChI Key

BISPEZPIQPEKDK-PKTZIBPZSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)NCCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CH 2856
CH-2856
CH2856
FE 999024
FE-999024
FE999024

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE-999024 involves multiple steps, starting with the protection of 1,3-diaminopropane. The compound is then subjected to a series of reactions, including amidation and guanidination, to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FE-999024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and guanidines. These reactions can be facilitated by various reagents and conditions, including acidic or basic environments .

Common Reagents and Conditions

Common reagents used in the reactions involving FE-999024 include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from the reactions involving FE-999024 depend on the specific reagents and conditions used. For example, amidation reactions can yield amide derivatives, while guanidination reactions produce guanidine derivatives .

Mechanism of Action

FE-999024 exerts its effects by selectively inhibiting tissue kallikrein, thereby reducing the activity of this enzyme in the pancreas. The inhibition of kallikrein prevents the formation of kinins, which are involved in inflammatory responses. This mechanism helps in reducing inflammation and preventing vascular damage in conditions such as acute pancreatitis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound L-Alaninamide 4-Chloro-D-phenylalanyl, 1-naphthalenyl, guanidino-propyl Theoretical: Potential GnRH antagonism or protease inhibition (inferred from analogs)
Abarelix (PPI-149) D-Alaninamide 4-Chloro-D-phenylalanyl, 2-naphthalenyl, pyridinyl FDA-approved for prostate cancer (GnRH antagonist)
Degarelix D-Alaninamide 4-Chloro-D-phenylalanyl, 3-pyridinyl, hexahydropyrimidinone GnRH antagonist; prolonged receptor suppression
N-(4-Chlorophenyl)-N-hydroxypropanamide derivatives Hydroxamic acid 4-Chlorophenyl, cycloalkyl chains Antioxidant and metal-chelating activities
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Acetamide 3,4-Dichlorophenyl, pyrazolone Structural mimic of benzylpenicillin; antimicrobial potential

Key Findings:

Chirality and Backbone Configuration :

  • The D-configuration in Abarelix and Degarelix enhances metabolic stability compared to L-forms, a critical factor in their clinical efficacy . The target compound’s L-alaninamide backbone may alter pharmacokinetics, necessitating further stability studies.

4-Chloro-D-phenylalanyl is a conserved motif in GnRH antagonists, where the chloro group enhances binding affinity to hydrophobic receptor pockets .

Guanidino Side Chain: The N-(3-((aminoiminomethyl)amino)propyl) group introduces a positively charged guanidino moiety absent in comparators. This feature may improve solubility or enable interactions with acidic residues in targets (e.g., proteases or kinases) .

Synthetic Complexity: Synthesis of the target compound likely involves multi-step peptide coupling (e.g., using HATU or carbodiimides), similar to Degarelix’s preparation . The guanidino group may require specialized protection/deprotection strategies.

Biological Activity: While Abarelix and Degarelix exhibit well-characterized GnRH antagonism, the target compound’s bioactivity remains theoretical.

Biological Activity

L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)- (commonly referred to as FE-999024) is a synthetic compound with potential applications in pharmacology and biochemistry. Its complex structure includes multiple functional groups that suggest a range of biological activities, particularly in the context of neurological and metabolic research.

  • Molecular Formula : C26H31ClN6O2
  • Molecular Weight : 495.016 g/mol
  • CAS Number : 168825-65-8
  • SMILES Notation : C(C@HC(NCCCNC(=N)N)=O)c2c3c(ccc2)cccc3

The biological activity of FE-999024 can be attributed to its structural components, which allow it to interact with various biological pathways. The presence of the 4-chloro-D-phenylalanine moiety suggests a potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that compounds similar to FE-999024 can influence neurotransmitter pathways. Specifically, studies on related compounds have shown their ability to inhibit enzymes involved in neurotransmitter synthesis, thereby affecting mood and behavior:

CompoundActivityReference
4-Chloro-L-phenylalanineInhibits serotonin synthesis
L-Alaninamide derivativesModulate neurotransmitter levels

2. Protein Interaction and Engineering

FE-999024 is also relevant in the field of protein engineering. Its structure allows for modifications that can enhance protein interactions, which is crucial for drug discovery and development:

  • Application : Used to create modified proteins for studying enzyme activity.
  • Impact : Helps elucidate metabolic pathways and develop targeted therapies for diseases such as cancer and neurodegenerative disorders.

3. Biochemical Research

The compound serves as an important tool in biochemical research, particularly in understanding the effects of amino acid substitutions on enzyme activity:

Study FocusFindings
Amino acid substitution effectsEnhanced enzyme activity observed in modified proteins
Metabolic pathway analysisInsights into disease mechanisms and therapeutic targets

Case Studies

Several case studies have highlighted the potential of FE-999024 and its analogs in therapeutic applications:

  • Neuroscience Applications :
    • A study demonstrated that derivatives of 4-chloro-D-phenylalanine could alleviate symptoms in animal models of depression by modulating serotonin levels.
    • Reference: Neuropharmacological studies showing behavioral changes post-administration of related compounds.
  • Cancer Research :
    • Research has explored the use of L-Alaninamide derivatives in inhibiting tumor growth through targeted protein interactions.
    • Reference: Studies indicating reduced tumor sizes in models treated with modified peptides.

Q & A

Basic: What are the key synthetic strategies for constructing the naphthalenyl and chloro-phenylalanyl moieties in this compound?

The synthesis of naphthalenyl derivatives often employs palladium-catalyzed C–H activation or cross-coupling reactions. For instance, 1-chloromethyl naphthalene can undergo dimethylamination using Pd(PPh₃)₄ as a catalyst with DMF as the dimethylamine source, followed by purification via silica gel column chromatography . The 4-chloro-D-phenylalanyl group may be introduced through bromination or chlorination of pre-functionalized phenylalanine derivatives, as seen in the synthesis of analogous peptidase inhibitors . Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to enhance yield and regioselectivity.

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

  • Infrared Spectroscopy (IR): To confirm functional groups (e.g., C–Cl stretch at ~550–750 cm⁻¹, naphthalenyl C–H bends at ~800 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns (e.g., molecular ion peaks matching calculated values for CₙHₘClNₓOₖ) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for the D-phenylalanyl and L-alaninamide residues .

Basic: What safety precautions are critical when handling this compound?

Based on structurally related compounds:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection are mandatory due to risks of skin/eye irritation (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: respiratory tract irritation) .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism as a protease inhibitor?

Experimental Design:

Enzyme Assays: Use fluorogenic substrates (e.g., Suc-AAA-p-nitroanilide) to measure inhibition of tripeptidyl peptidase II (TPPII) or similar serine proteases. Monitor hydrolysis rates via UV-Vis at 405 nm .

Kinetic Studies: Determine inhibition constants (Kᵢ) via progress curve analysis under varying substrate/inhibitor concentrations.

Irreversibility Testing: Pre-incubate the compound with the enzyme, then dilute extensively; residual activity loss confirms covalent binding .

Structural Analysis: Co-crystallize the compound with the target protease for X-ray crystallography to map binding interactions .

Advanced: How should researchers address contradictory yield data in synthetic routes (e.g., 44% vs. 88%)?

Methodological Approach:

  • Parameter Optimization: Systematically vary reaction parameters (catalyst type, solvent polarity, temperature) using design of experiments (DoE) to identify critical factors .
  • Byproduct Analysis: Employ LC-MS or GC-MS to detect side products (e.g., overalkylation) that reduce yield.
  • Mechanistic Studies: Use computational tools (DFT) to model reaction pathways and identify bottlenecks (e.g., steric hindrance in naphthalenyl substitution) .
  • Scale-Up Adjustments: Pilot small-scale reactions under inert atmospheres (N₂/Ar) to minimize oxidative byproducts .

Advanced: What strategies improve the compound’s stability in biochemical assays?

  • Solvent Selection: Use DMSO for stock solutions (≤10% v/v in buffer) to prevent aggregation.
  • pH Control: Maintain physiological pH (7.4) to avoid hydrolysis of the aminoiminomethyl group.
  • Protease-Free Conditions: Include protease inhibitors (e.g., PMSF) in cell lysates to prevent unintended degradation .
  • Temperature: Store aliquots at –80°C and avoid freeze-thaw cycles.

Advanced: How can the compound’s selectivity for specific proteases be assessed?

Selectivity Screening:

Panel Testing: Evaluate inhibition against a panel of proteases (e.g., trypsin, chymotrypsin, caspases) using activity-based probes.

Competitive ABPP: Apply activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-targets in complex proteomes .

Mutagenesis Studies: Engineer protease active-site mutations (e.g., Ser→Ala in catalytic triad) to confirm binding specificity .

Advanced: What analytical techniques resolve stereochemical uncertainties in the amino acid residues?

  • Chiral HPLC: Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate D/L enantiomers .
  • Circular Dichroism (CD): Compare CD spectra with known standards to confirm L/D configurations in the alaninamide and phenylalanyl groups .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for the 4-chloro-D-phenylalanyl moiety .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking Simulations: Use software like AutoDock Vina to predict binding poses in protease active sites, focusing on hydrogen bonds with catalytic residues (e.g., Ser, His, Asp) .
  • MD Simulations: Perform molecular dynamics (MD) over 100+ ns to assess stability of inhibitor-enzyme complexes and identify flexible regions for modification.
  • QSAR Analysis: Develop quantitative structure-activity relationship (QSAR) models using substituent electronic parameters (Hammett σ) to optimize the aminoiminomethyl propyl group .

Advanced: What in vivo models are appropriate for studying this compound’s therapeutic potential?

  • Cancer Models: Xenograft mice with TPPII-overexpressing tumors (e.g., glioblastoma) to evaluate antitumor efficacy and pharmacokinetics (oral vs. intravenous administration) .
  • Toxicology Profiling: Monitor organ toxicity (liver/kidney function tests) and hematological parameters in rodents.
  • BBB Penetration: Assess blood-brain barrier (BBB) permeability using in situ perfusion or MDCK-MDR1 cell assays for neurotargeted applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
Reactant of Route 2
L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-

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